molecular formula C16H14ClN3O B3033807 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide CAS No. 120450-23-9

7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide

Cat. No.: B3033807
CAS No.: 120450-23-9
M. Wt: 299.75 g/mol
InChI Key: QKIMNPXLGKEZCC-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide (7-CPA) is an important synthetic compound with a wide range of applications in scientific research. It is a member of the pyrrolopyrimidine family of compounds, and has been extensively studied for its biochemical and physiological effects. 7-CPA has been used in a variety of laboratory experiments, and has been found to have a number of advantages and limitations in comparison to other compounds.

Scientific Research Applications

Antitumor Activities

Research has demonstrated the potential of pyrrolopyrimidine derivatives in antitumor activities. For instance, a study synthesized 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, which displayed notable antitumor activities, hinting at the possible applications of similar compounds in cancer research (Z. Xin, 2012).

Antimicrobial Activities

Several studies have explored the antimicrobial properties of pyrrolopyrimidine derivatives. For example, N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and related compounds have been synthesized and shown to exhibit significant inhibition on bacterial and fungal growth (J. Akbari et al., 2008). Another study synthesized N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, which also demonstrated antimicrobial activity (V. L. Gein et al., 2010).

Crystal Structure and Supramolecular Aggregation

The structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines have been studied, providing insights into their conformational features. This research is crucial for understanding the molecular interactions and stability of pyrrolopyrimidine derivatives (H. Nagarajaiah & N. Begum, 2014).

Antiviral Activity

Pyrrolopyrimidine derivatives have been investigated for their potential antiviral activities. For example, certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides have been synthesized and evaluated, with some showing potent antiviral effects against specific viruses (R. Goebel et al., 1982).

Synthesis and Structure Analysis

The synthesis and structural analysis of pyrrolopyrimidine derivatives are vital for their application in various biological roles. Studies have reported on methods for efficient synthesis and detailed structure characterization of such compounds (Jianchao Liu et al., 2007).

Properties

IUPAC Name

7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-9-7-10(2)20-8-13(11-3-5-12(17)6-4-11)14(15(18)21)16(20)19-9/h3-8H,1-2H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIMNPXLGKEZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=CN12)C3=CC=C(C=C3)Cl)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156554
Record name 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120450-23-9
Record name 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120450-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
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